1-(5-Chloropyridin-3-YL)ethan-1-amine 2hcl

Chiral Resolution Asymmetric Synthesis Neurological Target

This racemic 1-(5-chloropyridin-3-yl)ethan-1-amine dihydrochloride (2HCl) offers enhanced aqueous solubility, superior solid-state handling, and direct formulation compatibility over the free base or hydrochloride salt. The 5-chloro substitution on the pyridine ring yields a unique receptor-binding orientation critical for constructing selective ATP-competitive kinase inhibitors (nanomolar IC50). Procure milligram to gram quantities of this chiral building block for neurological and oncological drug discovery programs requiring stereoelectronic precision.

Molecular Formula C7H11Cl3N2
Molecular Weight 229.5 g/mol
Cat. No. B12505213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloropyridin-3-YL)ethan-1-amine 2hcl
Molecular FormulaC7H11Cl3N2
Molecular Weight229.5 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CN=C1)Cl)N.Cl.Cl
InChIInChI=1S/C7H9ClN2.2ClH/c1-5(9)6-2-7(8)4-10-3-6;;/h2-5H,9H2,1H3;2*1H
InChIKeyJZFWHONHFXUHCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Chloropyridin-3-yl)ethan-1-amine 2HCl: Chiral Amine Building Block for Asymmetric Synthesis and Neurological Target Exploration


1-(5-Chloropyridin-3-yl)ethan-1-amine dihydrochloride (free base CAS: 1270473-80-7) is a chiral primary amine belonging to the class of 3-substituted pyridine derivatives. The compound exists as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-configuration reported as the biologically active stereoisomer . The dihydrochloride salt form enhances aqueous solubility and stability for pharmaceutical formulation, distinguishing it from the free base .

Why Generic 3-Pyridyl Amine Substitution Fails: Positional Isomerism and Salt Form Differentiate 1-(5-Chloropyridin-3-yl)ethan-1-amine 2HCl


Simple substitution of the 5-chloropyridin-3-yl ethanamine core with alternative 2-, 3-, or 4-pyridyl isomers or non-chlorinated analogs fails to replicate the unique stereoelectronic and solubility profile of the 2HCl salt. The 5-chloro substitution pattern on the pyridine ring dictates receptor binding orientation distinct from 2-chloro or 4-chloro isomers . The dihydrochloride salt provides superior solid-state handling and formulation compatibility versus the hydrochloride or free base forms .

1-(5-Chloropyridin-3-yl)ethan-1-amine 2HCl: Direct Evidence of Differential Salt Selection and Enantiomeric Resolution


Chiral Resolution: (S)-1-(5-Chloropyridin-3-yl)ethanamine Dihydrochloride vs. (R)-1-(5-Chloropyridin-3-yl)ethanamine Hydrochloride

The (S)-enantiomer of 1-(5-chloropyridin-3-yl)ethan-1-amine dihydrochloride exhibits superior biological activity compared to the (R)-enantiomer . In competitive binding assays, the (S)-enantiomer demonstrates an IC50 of 658 nM at the human dopamine transporter, while the (R)-enantiomer shows an IC50 of 900 nM in rat synaptosomal preparations . This stereospecific potency difference of 1.4-fold is meaningful for selecting the (S)-enantiomer over the (R)-enantiomer or racemic mixture for neurological research applications [1].

Chiral Resolution Asymmetric Synthesis Neurological Target

1-(5-Chloropyridin-3-yl)ethan-1-amine 2HCl: Optimal Application Scenarios for Chiral Amine Procurement


Asymmetric Synthesis of Kinase Inhibitors

The (S)-enantiomer of 1-(5-chloropyridin-3-yl)ethan-1-amine dihydrochloride serves as a key chiral building block for generating selective kinase inhibitors. The stereospecific (S)-configuration enables the construction of ATP-competitive inhibitors with IC50 values in the nanomolar range against a panel of human kinases . This scaffold is utilized in the development of therapeutic agents for neurological and oncological disorders where target selectivity is paramount .

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